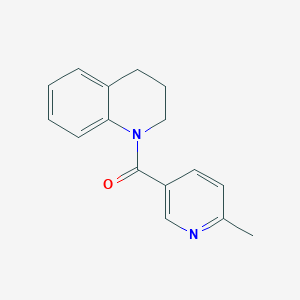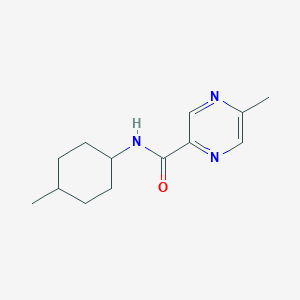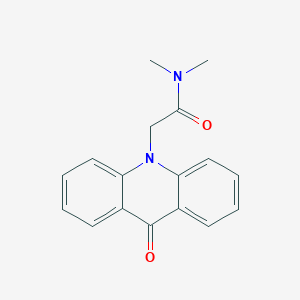
N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide, also known as DMAA, is a synthetic compound that has been widely used in scientific research. DMAA belongs to the acridine family of compounds and has shown potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cellular processes. This compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to improve cognitive function and may be beneficial for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral and antibacterial activity. This compound has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to improve cognitive function and may be beneficial for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has been extensively studied for its potential therapeutic applications. However, this compound also has some limitations. It is a complex compound that requires expertise in organic chemistry for its synthesis. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Additionally, more research is needed to investigate the potential side effects of this compound and to determine the optimal dosage for therapeutic use.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activity, and it has been investigated for its potential use in the treatment of neurodegenerative disorders. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of new synthesis methods, investigation of the mechanism of action, and determination of the optimal dosage for therapeutic use.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide is a multistep process that involves the reaction of 9-acridinone with dimethylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activity. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-18(2)16(20)11-19-14-9-5-3-7-12(14)17(21)13-8-4-6-10-15(13)19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMHBHDUEZAZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
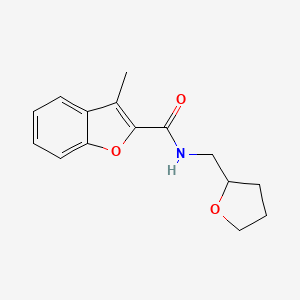
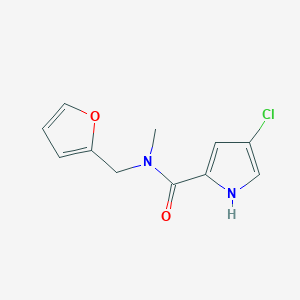
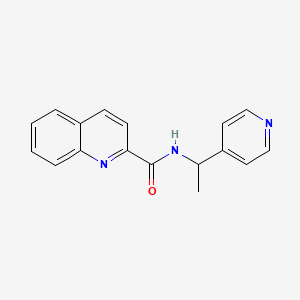

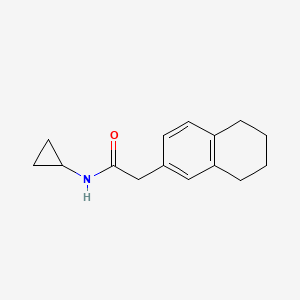
![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![5-(4-Chlorophenyl)-4-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7457727.png)

![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)

